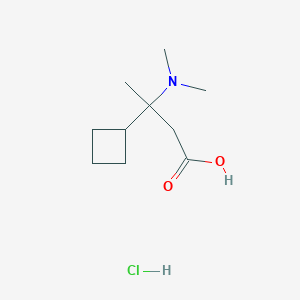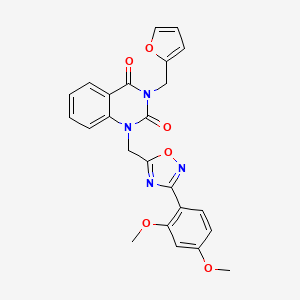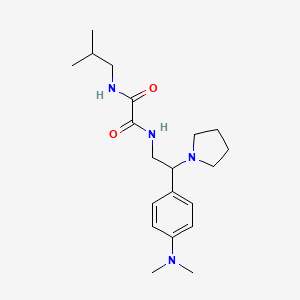
Methyl (2,4-dinitrophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2,4-dinitrophenoxy)acetate” is a chemical compound with the molecular formula C9H8N2O7 . It is a derivative of 2,4-dinitrophenol . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dinitrophenoxy ethanol (DNE), a related compound, was synthesized in two forms, raw and pure products . Another study reported the synthesis of ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion .Molecular Structure Analysis
The molecular structure of “Methyl (2,4-dinitrophenoxy)acetate” can be represented by the formula C9H8N2O7 . A related compound, 4-(2,4-dinitrophenoxy)benzaldehyde, has been synthesized and its crystal structure analyzed .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
- Methyl (2,4-dinitrophenoxy)acetate has been used in the stereoselective synthesis of thiazolidine derivatives. These compounds have shown significant anticancer activity against various cancer cell lines, including leukemia and colon cancer (Hassan et al., 2020).
Uptake and Translocation in Plants
- The compound has been studied in relation to the uptake and translocation of 2,4-Dichlorophenoxyacetic acid in plants. This research helps understand the environmental behavior of related compounds in agriculture (Sutton & Bingham, 1970).
Environmental Remediation
- Studies on the degradation of related 2,4-D compounds under methanogenic conditions have shown that acetate can significantly promote degradation. This provides insights into remediation strategies for soil pollution (Yang et al., 2017).
Synthesis of Derivatives
- Methyl (2,4-dinitrophenoxy)acetate derivatives have been synthesized and characterized, providing insight into their chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Fischer et al., 1977).
Hydrolytic Enzyme Substrates
- The compound has been used in the synthesis of enzyme substrates, particularly for studying the hydrolysis of esters. This has implications in biochemistry and enzymology (Rammler et al., 1973).
Catalysis and Chemical Reactions
- Research has explored its role in various catalytic and chemical reactions. This includes the study of its reactivity and the mechanisms underlying these reactions, which are crucial in the development of new chemical processes (Manfredi et al., 2016).
Thermal Behavior
- The thermal behavior of Methyl (2,4-dinitrophenoxy)acetate derivatives has been studied, particularly in relation to their potential as plasticizers in propellant formulations. This has applications in materials science and engineering (Mousaviazar et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(2,4-dinitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O7/c1-17-9(12)5-18-8-3-2-6(10(13)14)4-7(8)11(15)16/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIWUACBCHMLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2,4-dinitrophenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2812330.png)


![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)
![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2812341.png)
![4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812345.png)



